

# Lisinopril dihydrate vs enalapril pharmacokinetics

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## Compound Focus: Lisinopril dihydrate

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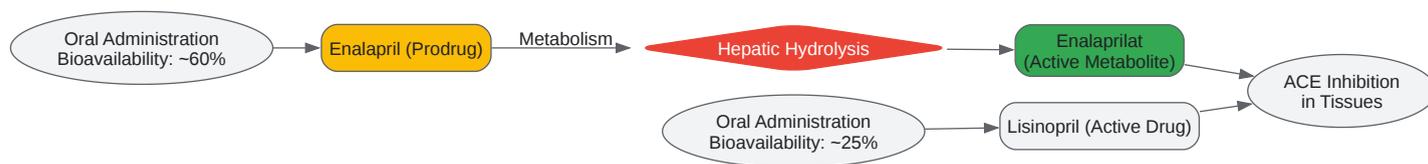
## Pharmacokinetic Parameter Comparison

The table below summarizes the core pharmacokinetic differences between lisinopril and enalapril, which are critical for drug development and clinical use.

Parameter	Lisinopril	Enalapril
Type	Active drug [1]	Prodrug (activated to Enalaprilat) [2] [3]
Bioavailability	25% ± 4% (unaffected by food) [4]	~60% [3]
Time to Peak (Tmax)	~6 hours [1]	~1 hour (Enalapril); 2-4 hours (Enalaprilat) [2]
Half-Life (Terminal)	~40 hours [4]	11 hours (Enalaprilat) [5] [3]. A prolonged terminal phase (~36 hours) exists due to tissue binding [2].
Accumulation Half-Life	12.6 hours [4]	Information not specified in search results

Parameter	Lisinopril	Enalapril
Metabolism	Not significantly metabolized; excreted unchanged [4] [1]	Hydrolyzed in liver to active metabolite, Enalaprilat [2] [3]
Primary Elimination	Renal (glomerular filtration, tubular secretion & reabsorption) [4]	Renal [3]
Protein Binding	Low [6]	Relatively high [6]
Lipophilicity	Hydrophilic [6]	Lipophilic [6]
Effect of Food	No impact on absorption [4]	No significant impact on absorption mentioned in search results
Dosage in Renal Impairment	Required (starting dose varies by CrCl) [7]	Required (particularly when CrCl < 20 ml/min) [2]

A key structural and functional difference is that lisinopril is an active drug, while enalapril is a prodrug. The following diagram illustrates the distinct metabolic pathways and key pharmacokinetic steps for each drug.



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## Key Experimental Methodologies

The pharmacokinetic data for these drugs are derived from specific, validated analytical methods. Here are the details of two key experimental protocols cited in the search results.

## HPLC with Fluorescence Detection for Lisinopril

This method was developed to overcome the challenge of measuring low plasma concentrations of lisinopril due to its amphoteric nature and endogenous interference [1].

- **Sample Preparation:** A two-step solid-phase extraction process using C18 cartridges followed by silica cartridges to adequately separate lisinopril from biological matrices [1].
- **Derivatization:** The extracted lisinopril reacts with fluorescamine reagent (250-fold molar excess) in borate buffer (pH 8.5) at room temperature for 1-2 minutes. This reaction produces a highly fluorescent derivative [1].
- **Detection and Separation:** Separation is achieved on a reversed-phase C18 column. The fluorescent derivative is detected using a fluorescence detector with excitation/emission maxima at 383/477 nm [1].
- **Applicability:** This method is suitable for pharmacokinetic studies in human plasma and urine, providing the sensitivity required for these applications [1].

## Enzyme Immunoassays (EIA) for Enalapril and Enalaprilat

This approach uses specific enzyme immunoassays, which are considered superior to earlier ACE inhibition assays that required prior hydrolysis of enalapril [8].

- **Method:** Two specific enzyme immunoassays were used to directly determine concentrations of both the prodrug (enalapril) and its active metabolite (enalaprilat) in plasma [8].
- **Study Design:** The pharmacokinetic parameters were estimated in healthy volunteers using a two-way crossover design with a 1-week washout period after a 10 mg dose of enalapril maleate [8].
- **Advantages:** This method allows for direct and specific measurement, making it suitable for bioequivalence assessments and therapeutic drug monitoring in a clinical laboratory setting [8].

## Clinical and Research Implications

The pharmacokinetic differences between lisinopril and enalapril have direct implications for their use in therapy and research.

- **Onset and Duration:** Enalapril's rapid conversion to enalaprilat and higher bioavailability may lead to a quicker onset of action [2] [3]. Lisinopril's longer terminal half-life supports its once-daily dosing regimen [4] [7].

- **Lipophilicity and Tissue Penetration:** Enalapril is lipophilic, while lisinopril is hydrophilic [6]. A 2023 prospective clinical study suggested that this difference may have clinical consequences; while both drugs lowered blood pressure equally, enalapril significantly improved arterial endothelial function (measured by flow-mediated dilation), whereas lisinopril did not [6]. The authors proposed that enalapril's lipophilicity allows it to better access and inhibit tissue-based ACE [6].
- **Dosing Considerations:** The distinct pharmacokinetics necessitate different clinical considerations. Lisinopril absorption is unaffected by food, allowing for flexible administration [4]. As a prodrug, enalapril's activation depends on hepatic function [2]. Both drugs require dose adjustment in patients with renal impairment due to their primary renal elimination [2] [7].

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